molecular formula C32H38N2O8 B1670285 Deserpidine CAS No. 131-01-1

Deserpidine

Cat. No. B1670285
CAS RN: 131-01-1
M. Wt: 578.7 g/mol
InChI Key: CVBMAZKKCSYWQR-UHFFFAOYSA-N
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Description

Deserpidine is an ester alkaloid drug isolated from Rauwolfia canescens (family Apocynaceae) with antipsychotic and antihypertensive properties. It has been used for the control of high blood pressure and for the relief of psychotic behavior .


Synthesis Analysis

Deserpidine has been synthesized from reserpine in six steps with an overall yield of 41% . The key intermediate in the synthesis of Deserpidine was also used in the synthesis of Reserpine .


Molecular Structure Analysis

Deserpidine has a complex molecular structure with the chemical formula C32H38N2O8 . It has a molecular weight of 578.6527 .


Physical And Chemical Properties Analysis

Deserpidine has a density of 1.3±0.1 g/cm3, a boiling point of 676.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 154.6±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 436.7±5.0 cm3 .

Scientific Research Applications

Biotechnological Production

Deserpidine is closely related to Reserpine . Reserpine, a vital indole alkaloid from Rauvolfia spp., has been used for centuries to cure several ailments . Biotechnological tools and techniques have been developed for the production of Reserpine . These methods include multiple shoot culture, callus culture, cell suspension culture, precursor feeding, elicitation, synthetic seed production, scale-up via bioreactor, and hairy root culture . These techniques could potentially be applied to the production of Deserpidine.

Treatment of Hypertension and Cardiovascular Diseases

Reserpine has been used for centuries to cure ailments like hypertension and cardiovascular diseases . Given the close relation between Deserpidine and Reserpine , it’s possible that Deserpidine may also have applications in the treatment of these conditions.

Treatment of Neurological Diseases

Reserpine has been used in the treatment of neurological diseases . As Deserpidine is closely related to Reserpine , it could potentially be used in the treatment of similar neurological conditions.

Potential Use in Cancer Treatment

Reserpine has been used in the treatment of breast cancer and human promyelocytic leukemia . Given the close relation between Deserpidine and Reserpine , Deserpidine may also have potential applications in cancer treatment.

Role in Depression and Other Neurotoxicity

Reserpine has been associated with inducing depression and other neurotoxic effects . This is due to its effect on monoamine neurotransmitters, leading to a significant decrease in their production . Given the close relation between Deserpidine and Reserpine , Deserpidine may also have similar effects and could potentially be used in research related to depression and neurotoxicity.

Safety And Hazards

Deserpidine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Symptoms of overdose include severe dizziness or drowsiness, flushing of skin, pinpoint pupils of eyes, and slowed pulse .

properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMAZKKCSYWQR-WCGOZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020383
Record name Deserpidine
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Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deserpidine
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Solubility

1.11e-02 g/L
Record name Deserpidine
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Mechanism of Action

Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines.
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Product Name

Deserpidine

CAS RN

131-01-1
Record name Deserpidine
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Record name DESERPIDINE
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Melting Point

228-232, 230.5 °C
Record name Deserpidine
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Record name Deserpidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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